Adenosine A2A Receptor Ligand Potential: Inferred Selectivity Over A1
In the patent family covering substituted benzothiazole amides (US 6,727,247), compounds with a benzothiazole-amide core are described as adenosine A2A receptor ligands. While the exact N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide is not explicitly tested, structurally analogous compounds bearing a 3-fluorobenzamide group demonstrated A2A binding affinities in the low nanomolar range and >100-fold selectivity over A1 receptors in radioligand displacement assays [1]. This suggests that the 3-fluorobenzamide motif may confer a similar selectivity window for the target compound.
| Evidence Dimension | Adenosine A2A vs. A1 selectivity |
|---|---|
| Target Compound Data | Not directly measured; inferred from SAR of patent compounds containing 3-fluorobenzamide |
| Comparator Or Baseline | Closest patent compounds with 3-fluorobenzamide substitution show A2A Ki <10 nM and A1 Ki >1000 nM |
| Quantified Difference | Estimated >100-fold selectivity (class-level extrapolation) |
| Conditions | Radioligand binding assay using human recombinant adenosine receptors |
Why This Matters
A2A selectivity is critical for CNS drug discovery because A1 antagonists can cause undesirable cardiovascular effects, making compounds with a larger selectivity window preferable for neurological indication research.
- [1] Flohr, A., Jakob-Roetne, R., & Norcross, R. D. (2004). Substituted benzothiazole amide derivatives. US Patent 6,727,247 B2. View Source
